molecular formula C27H29N7O B12466935 N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide

Cat. No.: B12466935
M. Wt: 467.6 g/mol
InChI Key: CHZDFPVXVISTFG-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with amino groups and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{4,6-bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide
  • N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide

Uniqueness

N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide is unique due to its specific substitution pattern on the triazine ring and the presence of the glycinamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H29N7O

Molecular Weight

467.6 g/mol

IUPAC Name

2-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]-N-(2,3-dimethylphenyl)acetamide

InChI

InChI=1S/C27H29N7O/c1-17-8-12-21(13-9-17)29-26-32-25(33-27(34-26)30-22-14-10-18(2)11-15-22)28-16-24(35)31-23-7-5-6-19(3)20(23)4/h5-15H,16H2,1-4H3,(H,31,35)(H3,28,29,30,32,33,34)

InChI Key

CHZDFPVXVISTFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC(=C3C)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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